Potassium Succinate

Description

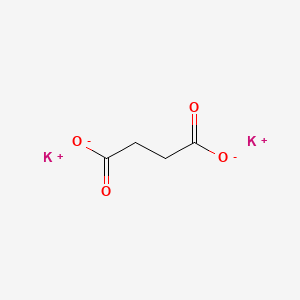

Structure

3D Structure of Parent

Properties

CAS No. |

676-47-1 |

|---|---|

Molecular Formula |

C4H6KO4 |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

dipotassium;butanedioate |

InChI |

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |

InChI Key |

ZCWYDQNATAJCIN-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

C(CC(=O)O)C(=O)O.[K] |

Other CAS No. |

676-47-1 22445-04-1 |

Pictograms |

Irritant |

Synonyms |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Potassium Succinate Crystals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of potassium succinate crystals. This compound serves as a key intermediate in various chemical processes and is of interest in pharmaceutical applications as a salt form of active pharmaceutical ingredients. This document outlines a robust synthesis protocol and presents characterization data obtained through X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA).

Synthesis of this compound Crystals

The synthesis of this compound (C₄H₄K₂O₄) is achieved through a neutralization reaction between succinic acid and potassium hydroxide in a 1:2 molar ratio. The subsequent crystallization from an aqueous-methanolic solution yields the hydrated crystalline form.

Experimental Protocol: Synthesis

-

Reagent Preparation :

-

Prepare a solution of succinic acid (e.g., 2 mmol, 0.236 g) by dissolving it in a minimal amount of deionized water.

-

Separately, prepare a stoichiometric solution of potassium hydroxide (e.g., 4 mmol, 0.224 g) in deionized water.

-

-

Reaction :

-

Slowly add the potassium hydroxide solution to the succinic acid solution under constant stirring at room temperature. The reaction is exothermic.

-

After the addition is complete, add absolute methanol to the reaction mixture (e.g., to a total volume of 100 mL) to reduce the solubility of the salt and promote crystallization.[1]

-

Gently heat the mixture to reflux with stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[1]

-

-

Crystallization :

-

Allow the solution to cool slowly to room temperature. For improved crystal quality, the cooling process can be controlled by placing the reaction vessel in an insulated container.

-

Cover the vessel and allow it to stand undisturbed for 24-48 hours. Slow evaporation will facilitate the growth of larger, well-defined crystals.[2]

-

-

Isolation and Purification :

-

Collect the resulting crystals by suction filtration.

-

Wash the crude product with a small amount of cold absolute methanol to remove any unreacted starting materials or impurities.[1]

-

For high-purity crystals, perform recrystallization by dissolving the product in a minimal amount of hot deionized water and repeating the slow cooling and crystallization process.

-

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) for 24 hours to remove residual solvent without affecting the water of hydration.[1]

-

Characterization of this compound Crystals

The synthesized crystals are characterized to confirm their identity, structure, purity, and thermal stability. The following sections detail the protocols and expected results for key analytical techniques.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic arrangement, unit cell dimensions, and space group of the crystalline material.

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]

-

Data collection is performed, often at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, and the crystal structure is solved and refined using specialized software.[3]

This compound typically crystallizes as a trihydrate (C₄H₄O₄K₂ · 3H₂O). The crystallographic data determined from single-crystal XRD are summarized in the table below.[4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.695(9) |

| b (Å) | 7.592(3) |

| c (Å) | 8.508(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1013.8(8) |

| Z (formula units/cell) | 4 |

Table 1: Crystallographic data for this compound trihydrate.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

-

Prepare a sample by grinding a small amount of the dried this compound crystals with spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Record the FTIR spectrum of the pellet over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

The formation of the potassium salt from succinic acid is confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid group and the appearance of characteristic carboxylate (COO⁻) stretching bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3400 | O-H stretch (H₂O) | Broad peak indicating the presence of water of hydration. |

| 2960-2850 | C-H stretch | Aliphatic C-H stretching from the methylene groups. |

| ~1560 | COO⁻ asymmetric stretch | Strong absorption, characteristic of the deprotonated carboxylate group. |

| ~1410 | COO⁻ symmetric stretch | Strong absorption, characteristic of the deprotonated carboxylate group. |

| ~1470 | CH₂ bend | Methylene scissoring vibration. |

Table 2: Characteristic FTIR absorption frequencies for this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and composition, such as determining the water of hydration and decomposition temperatures.

-

Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an alumina or platinum TGA pan.[5]

-

Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[5]

-

Record the mass loss as a function of temperature, typically from ambient temperature to 600-800 °C.[5]

The TGA thermogram for this compound trihydrate is expected to show distinct mass loss events corresponding to dehydration and subsequent decomposition.

| Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Description |

| ~70 - 200 | Dehydration | 21.76% | Loss of three molecules of water of hydration. This is consistent with the dehydration behavior of related hydrated potassium salts.[6] |

| > 400 | Decomposition | Variable | Decomposition of the anhydrous this compound into potassium carbonate and other products. Succinate-based compounds often show high thermal stability. |

Table 3: Expected thermal events for this compound trihydrate from TGA.

Experimental Workflow

The logical flow from synthesis to characterization is a critical aspect of materials science. The following diagram illustrates the workflow for producing and analyzing this compound crystals.

Caption: Workflow for the synthesis and characterization of this compound crystals.

References

- 1. CN105601503A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 2. crystalverse.com [crystalverse.com]

- 3. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 4. Crystal structure of this compound trihydrate, C4H4O4K2 · 3H20 | Semantic Scholar [semanticscholar.org]

- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Dipotassium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dipotassium succinate. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and logical workflows to support advanced applications and understanding of this compound.

Core Physicochemical Data

Dithis compound, the dipotassium salt of succinic acid, is a white crystalline solid.[1][2] It is available in both anhydrous and trihydrate forms.[2][3] The following tables summarize the key quantitative physicochemical properties for both forms, compiled from various sources.

Table 1: General and Physical Properties

| Property | Anhydrous Dithis compound | Dithis compound Trihydrate |

| Synonyms | Butanedioic acid, dipotassium salt; Succinic acid, dipotassium salt[1][2][4] | This compound trihydrate[1][2] |

| Molecular Formula | C₄H₄K₂O₄[1][2][4][5] | C₄H₄K₂O₄ · 3H₂O[2] or C₄H₁₀K₂O₇[3][6] |

| Molecular Weight | 194.27 g/mol [2][4][5] | 248.31 g/mol [2][3] |

| Appearance | White crystalline powder (est)[7] | White crystalline solid[2] |

| Density | Not specified | 1.52 g/cm³[3] |

Table 2: Thermal and Solubility Properties

| Property | Anhydrous Dithis compound | Dithis compound Trihydrate |

| Melting Point | Decomposes[2] | Decomposes at 160–170°C[3] |

| Boiling Point | 236.1°C at 760 mmHg (calculated)[2][6][7][8][9] | Not applicable |

| Flash Point | 110.9°C (est)[6][7][8][9] | Not applicable |

| Water Solubility | High solubility in water[1][2] | 650 g/L at 25°C[3] |

| Vapor Pressure | 0.0165 mmHg at 25°C (est)[6][7][9] | Not applicable |

Table 3: Acid-Base and Spectroscopic Properties

| Property | Value |

| pKa (of succinic acid) | pKa₁ = 4.3, pKa₂ = 5.6[2] |

| pH (1% solution) | 7.2–7.6[3] |

| LogP (o/w) | -2.73360 (XLogP3)[8] |

| Canonical SMILES | C(CC(=O)[O-])C(=O)[O-].[K+].[K+][2][4][5] |

| InChI Key | CVOQYKPWIVSMDC-UHFFFAOYSA-L[4][10][11] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of dithis compound. These protocols are based on standard laboratory practices.

Determination of Water Solubility

The solubility of dithis compound can be determined by the isothermal equilibrium method.

Principle: A saturated solution of the salt is prepared at a specific temperature, and the concentration of the dissolved salt is then measured.

Materials:

-

Dithis compound

-

Deionized water

-

Constant temperature water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, ICP-OES for potassium, or gravimetric analysis)

Procedure:

-

An excess amount of dithis compound is added to a known volume of deionized water in a sealed container.

-

The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

The concentration of dithis compound in the filtrate is determined using a suitable analytical method. For instance, the potassium concentration can be measured by ICP-OES, or the succinate concentration by HPLC. Alternatively, a known volume of the saturated solution can be evaporated to dryness and the mass of the residue determined gravimetrically.[12][13][14][15][16]

-

The solubility is expressed as grams of solute per 100 g of solvent or grams per liter of solution.[12]

Melting Point Determination

The melting point of dithis compound, particularly its decomposition temperature, can be determined using the capillary method.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts or decomposes is observed.[17][18]

Materials:

-

Dithis compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[17][18]

-

Thermometer

Procedure:

-

A small amount of the finely powdered dithis compound is packed into a capillary tube to a height of 2-3 mm.[19]

-

The capillary tube is placed in the heating block of the melting point apparatus.[17]

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting/decomposition point.[18]

-

The temperature at which the first droplet of liquid appears (or when decomposition, such as charring or gas evolution, begins) is recorded as the onset temperature.

-

The temperature at which the entire solid has turned into a liquid (or decomposition is complete) is recorded as the final temperature. The melting point is reported as this temperature range.[17][18] For substances that decompose, the temperature at which decomposition is observed is noted.[2]

pKa Determination

The pKa values of the parent acid, succinic acid, are critical to understanding the buffering capacity of dithis compound solutions.[2] Potentiometric titration is a common method for pKa determination.

Principle: A solution of the acidic form (succinic acid) is titrated with a strong base (e.g., KOH or NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[20]

Materials:

-

Succinic acid

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

-

pH meter with a combination electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

A known amount of succinic acid is dissolved in a known volume of deionized water.

-

The pH electrode is calibrated and placed in the succinic acid solution.

-

The solution is stirred continuously.

-

The standardized strong base is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition of the base, allowing the reading to stabilize.

-

The titration is continued past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The two equivalence points are determined from the points of maximum slope on the curve.

-

The pKa₁ is the pH at the point where half of the volume of base required to reach the first equivalence point has been added. The pKa₂ is the pH at the midpoint between the first and second equivalence points.[20][21][22][23]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the aqueous solubility of dithis compound.

Caption: Workflow for Aqueous Solubility Determination.

Role in Drug Development

Dithis compound serves various functions in pharmaceutical formulations. Its high water solubility and buffering capacity make it a valuable excipient.[3] It can be used to maintain the pH of solutions, which is crucial for the stability and efficacy of many drug substances.[3][9] For instance, it can be used in parenteral solutions to maintain a physiological pH.[3] Furthermore, the succinate moiety is a key component in some active pharmaceutical ingredients, such as metoprolol succinate, where it is used to form a salt of the drug with modified release properties.[24] Understanding the physicochemical properties of dithis compound is therefore essential for formulation scientists to control drug stability, dissolution rates, and overall performance of the final dosage form.[3] The metabolism and pharmacokinetics (DMPK) of any drug formulation are critical, and excipients can play a role in these processes.[25]

References

- 1. CAS 676-47-1: dithis compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 676-47-1 [smolecule.com]

- 3. Dithis compound trihydrate (6100-18-1) for sale [vulcanchem.com]

- 4. This compound | C4H4K2O4 | CID 164717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. chembk.com [chembk.com]

- 7. dithis compound, 676-47-1 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

- 9. Cas 676-47-1,DIthis compound TRIHYDRATE | lookchem [lookchem.com]

- 10. DIthis compound TRIHYDRATE | CAS#:676-47-1 | Chemsrc [chemsrc.com]

- 11. 676-47-1[DIthis compound TRIHYDRATE BR,97%]- Jizhi Biochemical [acmec.com.cn]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. brainkart.com [brainkart.com]

- 15. fountainheadpress.com [fountainheadpress.com]

- 16. Untitled [faculty.uml.edu]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. lifescienceglobal.com [lifescienceglobal.com]

- 22. znaturforsch.com [znaturforsch.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fabrication of Modified Release Tablet Formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of potassium succinate. It details the crystallographic parameters, intramolecular bonding characteristics of the succinate anion, and the ionic interactions with potassium cations. This document also outlines detailed experimental protocols for the characterization of this compound using X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a key signaling pathway involving succinate, relevant to drug development, is visualized. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Bonding

This compound is an ionic compound formed between potassium cations (K⁺) and succinate anions (C₄H₄O₄²⁻). The succinate anion is the deprotonated form of succinic acid, a dicarboxylic acid. The bonding within the succinate anion is covalent, while the interaction between the potassium and succinate ions is primarily ionic.

Crystal Structure of this compound Trihydrate

The crystal structure of this compound trihydrate (C₄H₄K₂O₄ · 3H₂O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma.[1][2]

Table 1: Crystallographic Data for this compound Trihydrate [1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 15.695(9) Å |

| b | 7.592(3) Å |

| c | 8.508(3) Å |

| V | 1013.8(8) ų |

| Z | 4 |

| D_c | 1.627(3) Mg·m⁻³ |

Ionic Bonding and Coordination

In the crystal lattice, each potassium ion is coordinated to six oxygen atoms in a distorted octahedral geometry.[1][2] These oxygen atoms belong to both the carboxylate groups of the succinate anions and the water molecules of hydration. The K⁺-O bond distances range from 2.716(3) Å to 3.070(4) Å.[1][2] This coordination links the succinate anions and water molecules into a stable three-dimensional network.

Table 2: Potassium Ion Coordination in this compound Trihydrate [1][2]

| Coordinated Atoms | Bond Distance (Å) |

| K⁺ - O | 2.716(3) - 3.070(4) |

Covalent Bonding within the Succinate Anion

The succinate anion consists of a four-carbon chain with a carboxylate group at each end. The negative charge is delocalized across the two oxygen atoms of each carboxylate group, leading to resonance stabilization. This delocalization results in the C-O bonds having a bond order between a single and a double bond.

A detailed table of bond lengths and angles within the succinate anion will be populated upon obtaining the full crystallographic data.

Experimental Protocols

X-Ray Crystallography

The determination of the crystal structure of this compound trihydrate is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of this compound trihydrate are grown by slow evaporation of a saturated aqueous solution of this compound at room temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα radiation. The crystal is rotated, and diffraction patterns are recorded at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles. The final refinement is typically judged by the R-factor, which was 0.051 for the reported structure of this compound trihydrate.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the succinate anion.

Methodology (¹H and ¹³C NMR in D₂O):

-

Sample Preparation: A small amount of this compound is dissolved in deuterium oxide (D₂O) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on an NMR spectrometer. The chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS) or the residual solvent peak. For succinate, a singlet is expected for the four equivalent methylene protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. Due to the symmetry of the succinate anion, two signals are expected: one for the two equivalent carboxylate carbons and one for the two equivalent methylene carbons.

Visualization of Molecular and Biological Interactions

Molecular Structure of the Succinate Anion

Caption: Ball-and-stick model of the succinate anion.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction.

Succinate Signaling Pathway via GPR91

Succinate, in addition to its role in the Krebs cycle, acts as a signaling molecule by activating the G-protein coupled receptor 91 (GPR91). This has implications in various physiological and pathological processes, making it a target of interest in drug development.

Caption: Succinate activation of GPR91 signaling.

References

A Comprehensive Technical Guide to the Thermal Decomposition Analysis of Potassium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium succinate (K₂C₄H₄O₄) is the potassium salt of succinic acid, a dicarboxylic acid that plays a central role in the citric acid cycle. Its applications span various fields, including the food industry as an acidity regulator and the pharmaceutical sector as a component in drug formulations. A thorough understanding of the thermal stability and decomposition pathway of this compound is paramount for ensuring product quality, stability, and safety during manufacturing, storage, and therapeutic use.

This technical guide provides a detailed overview of the thermal decomposition analysis of this compound. It outlines the key experimental protocols, presents anticipated quantitative data based on analogous compounds, and elucidates the expected decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of materials containing this compound.

Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed in a multi-stage process when analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). While specific experimental data for pure this compound is not extensively available in the public domain, a likely decomposition profile can be inferred from the well-documented behavior of analogous alkali metal succinates, such as sodium succinate.[1][2][3]

The decomposition is anticipated to occur in two primary stages under an inert atmosphere:

-

Stage 1: Dehydration. If the this compound sample is hydrated (K₂C₄H₄O₄ · nH₂O), the initial mass loss observed at lower temperatures corresponds to the removal of water molecules. This is an endothermic process.

-

Stage 2: Decomposition of the Anhydrous Salt. Following dehydration, the anhydrous this compound decomposes at higher temperatures. This process involves the breakdown of the succinate anion, leading to the formation of a stable inorganic residue and the evolution of gaseous products. The final solid product is expected to be potassium carbonate (K₂CO₃).[1][2][3]

Predicted Quantitative Data

The following table summarizes the anticipated quantitative data for the thermal decomposition of anhydrous this compound. The temperature ranges and mass loss percentages are estimations based on the thermal behavior of similar alkali metal carboxylates and should be confirmed by experimental analysis.

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Solid Residue | Gaseous Products | DTA/DSC Event |

| 1 | 400 - 600 | ~29.9% | Potassium Carbonate (K₂CO₃) | Carbon Monoxide (CO), Ketene (C₂H₂O), and other minor organic fragments | Endothermic |

| 2 | > 600 | Further decomposition of intermediates | Potassium Carbonate (K₂CO₃) | Carbon Dioxide (CO₂), Methane (CH₄) | Endothermic/Exothermic |

Note: The theoretical mass loss for the decomposition of anhydrous this compound (C₄H₄K₂O₄) to potassium carbonate (K₂CO₃) is calculated as follows:

-

Molar mass of C₄H₄K₂O₄ = 194.27 g/mol

-

Molar mass of K₂CO₃ = 138.21 g/mol

-

Mass of gaseous products = 194.27 - 138.21 = 56.06 g/mol

-

Theoretical mass loss % = (56.06 / 194.27) * 100 ≈ 28.85%

The slight discrepancy with the table is to account for potential variations in the decomposition pathway.

Experimental Protocols

To obtain reliable and reproducible data on the thermal decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

| Parameter | Recommended Setting | Rationale |

| Instrument | TGA/SDTA Instrument | Provides simultaneous TGA and DTA data for comprehensive thermal analysis. |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | Inert materials that are stable at high temperatures. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition. |

| Flow Rate | 20 - 50 mL/min | Ensures a consistent inert environment and efficient removal of gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between the resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 800 °C | Sufficient to cover potential dehydration and the complete decomposition of the organic salt to the inorganic residue. |

Evolved Gas Analysis (EGA): TGA-MS or TGA-FTIR

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition.

| Parameter | Recommended Setting | Rationale |

| Interface | Heated Transfer Line (200-250 °C) | Prevents condensation of the evolved gaseous products before they reach the detector. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating a reproducible fragmentation pattern for identification. |

| MS Mass Range | 10 - 200 amu | Covers the expected mass-to-charge ratios of the anticipated gaseous products (e.g., H₂O, CO, CO₂, organic fragments). |

| FTIR Spectral Range | 4000 - 400 cm⁻¹ | Provides information on the functional groups of the evolved gaseous molecules. |

Visualization of Pathways and Workflows

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed multi-stage thermal decomposition pathway of this compound under an inert atmosphere.

Caption: Proposed thermal decomposition pathway of anhydrous this compound.

Experimental Workflow for Thermal Decomposition Analysis

The logical workflow for a comprehensive thermal decomposition analysis of this compound is depicted below.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a critical parameter for its application in various industries, particularly in pharmaceuticals. This technical guide has outlined a comprehensive approach to its analysis, including detailed experimental protocols and the anticipated decomposition profile. Based on the behavior of analogous compounds, this compound is expected to decompose into potassium carbonate with the evolution of carbon oxides and other organic fragments. The provided workflows and diagrams offer a clear framework for conducting and interpreting the thermal analysis of this compound. Experimental verification of the proposed decomposition pathway and quantitative data is essential for a complete understanding of the thermal properties of this compound.

References

A Comprehensive Technical Guide to the Solubility of Potassium Succinate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium succinate in different solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility descriptions and provides a robust experimental protocol for determining precise solubility values.

Introduction to this compound

This compound (K₂C₄H₄O₄), the dipotassium salt of succinic acid, is a white crystalline solid. It is known for its high solubility in aqueous solutions. In aqueous media, this compound dissociates completely into potassium cations (K⁺) and succinate anions (C₄H₄O₄²⁻)[1]. This property, along with its buffering capacity, makes it a compound of interest in various chemical, pharmaceutical, and biological applications.

Solubility Profile of this compound

While precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively tabulated in readily available scientific literature, a qualitative understanding has been established through various studies and applications.

Table 1: Qualitative Solubility of this compound in Different Solvents

| Solvent | Qualitative Solubility | Observations and Remarks |

| Water | Highly Soluble | Solubility demonstrates a positive correlation with increasing temperature. It is a readily water-soluble salt[1]. |

| Ethanol | Sparingly Soluble / Soluble | Used as a solvent for recrystallization to purify the crude product, indicating that solubility is significant enough for this purpose. |

| Methanol | Sparingly Soluble / Soluble | Similar to ethanol, it is used for the recrystallization of this compound. |

| Wood Spirit (Methanol/Ethanol mixture) | Soluble | Mentioned as a compatible solvent, particularly in historical contexts of pyroxylin compounds. |

| Glycerol | Data not available | No specific data found for this compound. Succinic acid is soluble in glycerol. |

| Non-polar Solvents (e.g., Kerosene) | Insoluble | As an ionic compound, it is expected to be insoluble in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a well-defined experimental protocol is essential. The gravimetric method is a reliable and commonly used technique for determining the solubility of a solid in a liquid.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per kilogram of solvent.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol, methanol)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or evaporating dishes

-

Drying oven

-

Thermometer

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and temperature. Preliminary studies are recommended to determine the optimal equilibration time.

-

-

Sample Withdrawal:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a specific volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately pass the solution through a syringe filter into a pre-weighed weighing bottle. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the weighing bottle and the saturated solution.

-

Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105 °C for aqueous solutions).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after periods of cooling in a desiccator, show a negligible difference in mass.

-

Record the final mass of the weighing bottle containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved this compound = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Report the solubility data clearly, specifying the solvent, temperature, and units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Pivotal Role of Succinate: From Metabolic Intermediate to Signaling Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in mitochondrial bioenergetics to become a critical signaling molecule in a host of physiological and pathological processes. This technical guide provides a comprehensive overview of the multifaceted biological functions of succinate, with a particular focus on its roles in cellular metabolism, signal transduction, and the pathogenesis of inflammatory diseases, ischemia-reperfusion injury, and cancer. Detailed experimental protocols for the quantification of succinate, measurement of succinate dehydrogenase activity, and assessment of succinate-induced signaling are provided, alongside a compilation of quantitative data on succinate levels in various disease states. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the burgeoning field of succinate signaling and explore its therapeutic potential.

Introduction

Succinate is a dicarboxylic acid that plays a central role in cellular metabolism as a key component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating reducing equivalents in the form of NADH and FADH2 for the production of ATP through oxidative phosphorylation.[3][4][5] For decades, the function of succinate was thought to be confined to its role as a metabolic intermediate within the mitochondria. However, a paradigm shift has occurred in recent years with the discovery of succinate's extracellular signaling functions and its ability to act as an intracellular signaling molecule, particularly under conditions of cellular stress.[6]

This guide will delve into the dual roles of succinate, first as a fundamental metabolic intermediate and second as a potent signaling molecule. We will explore the enzymatic reactions it participates in, its transport across mitochondrial and cellular membranes, and its accumulation in various pathological conditions. Furthermore, we will dissect the signaling pathways it activates, including the G-protein coupled receptor SUCNR1 and the hypoxia-inducible factor-1α (HIF-1α) pathway. By providing a detailed understanding of the biological roles of succinate, supported by quantitative data and experimental protocols, this document serves as a valuable resource for the scientific community engaged in metabolic research and drug discovery.

Succinate as a Metabolic Intermediate: The Krebs Cycle

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix, representing a central hub of cellular metabolism.[7][8] Succinate is a key four-carbon intermediate in this cycle, formed from succinyl-CoA and converted to fumarate.

The Role of Succinate in the Krebs Cycle

Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some isoforms).[2] The subsequent oxidation of succinate to fumarate is catalyzed by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3] This reaction is unique as it is the only enzyme that participates in both the Krebs cycle and the electron transport chain.[3] During this oxidation, FAD is reduced to FADH2, which then donates its electrons directly to the electron transport chain, contributing to the generation of the proton motive force for ATP synthesis.[3]

The Krebs Cycle, highlighting the central position of succinate.

Succinate as a Signaling Molecule

Beyond its metabolic function, succinate acts as a signaling molecule, both intracellularly and extracellularly, particularly when its levels are elevated due to metabolic stress, such as hypoxia, ischemia, and inflammation.[6]

Intracellular Signaling: HIF-1α Stabilization

Under normoxic conditions, the transcription factor hypoxia-inducible factor-1α (HIF-1α) is continuously degraded. This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylases (PHDs), which requires oxygen and α-ketoglutarate as co-substrates.[9][10][11] Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[9][12]

During hypoxia or in the presence of high levels of succinate, PHD activity is inhibited. Succinate competes with α-ketoglutarate for binding to the active site of PHDs, thereby preventing HIF-1α hydroxylation and subsequent degradation.[9][13] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival.[10][12]

Succinate-mediated stabilization of HIF-1α.

Extracellular Signaling: The SUCNR1 Receptor

Succinate can be released from cells under conditions of stress and acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[14][15][16] SUCNR1 is expressed on a variety of cell types, including immune cells, platelets, and cells in the kidney, liver, and heart.[17] Activation of SUCNR1 by succinate can trigger diverse downstream signaling cascades, primarily through Gαi and Gαq proteins.[17]

This signaling can lead to a range of cellular responses, including the modulation of inflammation, regulation of blood pressure, and stimulation of cell migration and proliferation.[18][19] The specific outcome of SUCNR1 activation is context-dependent, varying with the cell type and the surrounding microenvironment.[17]

Extracellular succinate signaling via the SUCNR1 receptor.

Succinate in Pathological Conditions

The accumulation of succinate is a hallmark of several pathological states, where it contributes to disease progression through its signaling functions.

Inflammation

In inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis, succinate levels are elevated in inflamed tissues and bodily fluids.[1][20][21] This accumulation is driven by metabolic reprogramming in immune cells, particularly macrophages.[9] Extracellular succinate can act as a pro-inflammatory signal by activating SUCNR1 on immune cells, leading to the production of inflammatory cytokines like IL-1β.[9] Intracellularly, succinate stabilizes HIF-1α, further promoting a pro-inflammatory phenotype.[21]

Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen leads to a reversal of the succinate dehydrogenase reaction, causing a massive accumulation of succinate.[3] Upon reperfusion, the sudden reintroduction of oxygen leads to the rapid oxidation of this accumulated succinate by SDH. This results in a burst of reactive oxygen species (ROS) production, primarily through reverse electron transport at Complex I of the electron transport chain, which is a major contributor to reperfusion injury.[3]

Cancer

In the context of cancer, succinate has been termed an "oncometabolite."[6][22] Mutations in the genes encoding subunits of SDH are associated with certain hereditary cancers, such as paragangliomas and pheochromocytomas, and lead to the accumulation of succinate.[6][22] This succinate accumulation drives tumorigenesis through the stabilization of HIF-1α, which promotes angiogenesis and a metabolic shift towards glycolysis (the Warburg effect).[22] Furthermore, extracellular succinate in the tumor microenvironment can promote cancer cell migration, invasion, and metastasis through SUCNR1 signaling.[2]

Quantitative Data on Succinate Levels

The following tables summarize reported concentrations of succinate in various pathological conditions compared to healthy controls.

| Condition | Tissue/Fluid | Succinate Concentration (Control) | Succinate Concentration (Pathological) | Reference(s) |

| Inflammatory Bowel Disease | Fecal | 1-3 µM | 5-8 mM | [1][14] |

| Ischemic Stroke | Brain Tissue (Rat) | ~0.36 µM | ~3.28 µM (after OGD) | [3] |

| Lung Cancer | Serum | ~10 µM | ~40 µM | [23] |

| Head and Neck Cancer | Plasma | Undetectable | Elevated | [4] |

| Prostate Cancer | Intracellular | Lower | Higher in PTEN negative cells | [24] |

Note: Concentrations can vary significantly based on the specific study, measurement technique, and sample type.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of succinate.

Measurement of Succinate Concentration (Colorimetric Assay)

This protocol is a general guideline based on commercially available kits.

Principle: Succinate concentration is determined by a coupled enzyme reaction that results in a colorimetric product, which can be measured spectrophotometrically.

Materials:

-

Succinate Assay Kit (containing Assay Buffer, Enzyme Mix, Developer, and Succinate Standard)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sample homogenization buffer (e.g., ice-cold PBS)

-

Homogenizer

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold assay buffer.

-

Cells: Resuspend 1-5 x 10^6 cells in 100 µL of ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate according to the kit instructions.

-

Adjust the volume of each standard to 50 µL with assay buffer.

-

-

Assay:

-

Add 1-50 µL of the prepared sample supernatant to duplicate wells of the 96-well plate.

-

Adjust the volume of each sample well to 50 µL with assay buffer.

-

Prepare a reaction mix containing the enzyme mix and developer according to the kit protocol.

-

Add 50 µL of the reaction mix to each well containing the standards and samples.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the 0 nmol/well standard (blank) from all other readings.

-

Plot the standard curve of absorbance versus nmol of succinate.

-

Determine the amount of succinate in the samples from the standard curve.

-

Measurement of Succinate Dehydrogenase (SDH) Activity (Spectrophotometric Assay)

This protocol is a general guideline based on commercially available kits.

Principle: SDH activity is measured by the reduction of a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is monitored as a decrease in absorbance.

Materials:

-

SDH Activity Assay Kit (containing Assay Buffer, Substrate, and Electron Acceptor Probe)

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 600 nm

-

Sample homogenization buffer (e.g., ice-cold SDH Assay Buffer)

-

Homogenizer

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold SDH Assay Buffer as described in section 6.1.

-

Centrifuge and collect the supernatant.

-

-

Assay:

-

Add 5-50 µL of the sample supernatant to duplicate wells of a 96-well plate.

-

Adjust the volume to 50 µL with SDH Assay Buffer.

-

Prepare a reaction mix containing the SDH substrate and electron acceptor probe according to the kit instructions.

-

Add 50 µL of the reaction mix to each sample well.

-

Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes, taking readings every 30-60 seconds.

-

-

Calculation:

-

Choose two time points in the linear phase of the reaction.

-

Calculate the change in absorbance per minute (ΔA/min).

-

Calculate the SDH activity using the extinction coefficient of the electron acceptor provided in the kit manual.

-

Detection of HIF-1α Stabilization (Western Blot)

Principle: Western blotting is used to detect the levels of HIF-1α protein in cell or tissue lysates. Increased levels of HIF-1α indicate its stabilization.

Materials:

-

Cells or tissues of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with succinate or under hypoxic conditions (e.g., 1% O2) for the desired time. Include a normoxic, untreated control.

-

Lyse cells or homogenized tissue in ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of HIF-1α. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Conclusion and Future Directions

Succinate has unequivocally transitioned from a simple metabolic intermediate to a complex signaling molecule with profound implications for human health and disease. Its ability to link cellular metabolism to gene expression and intercellular communication highlights the intricate regulatory networks that govern cellular function. The accumulation of succinate in pathological states such as inflammation, ischemia, and cancer underscores its potential as both a biomarker and a therapeutic target.

The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of succinate. Future research should focus on elucidating the precise mechanisms of succinate transport and release, the tissue-specific and context-dependent effects of SUCNR1 activation, and the full spectrum of genes regulated by succinate-induced HIF-1α stabilization. Furthermore, the development of specific inhibitors of succinate production, transport, or signaling holds great promise for novel therapeutic interventions in a wide range of diseases. The continued exploration of succinate's multifaceted biology will undoubtedly open new avenues for understanding and treating complex human pathologies.

References

- 1. Metabolites as drivers and targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer-Derived Succinate Promotes Macrophage Polarization and Cancer Metastasis via Succinate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Krebs Cycle (Citric Acid Cycle) — Steps & Diagram - Expii [expii.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. oncotarget.com [oncotarget.com]

- 7. praxilabs.com [praxilabs.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SUCNR1 - Wikipedia [en.wikipedia.org]

- 15. genecards.org [genecards.org]

- 16. Role of succinate dehydrogenase in ovarian cancer metabolism - Magdalena Bieniasz [grantome.com]

- 17. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SUCNR1 signaling in adipocytes controls energy metabolism by modulating circadian clock and leptin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Metabolic changes in fibroblast-like synoviocytes in rheumatoid arthritis: state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Discovery and Synthesis of Potassium Succinate: A Technical Guide

Abstract

Succinic acid and its salts, including potassium succinate, have transitioned from being viewed as simple metabolic intermediates to crucial signaling molecules involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern production methods of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological significance of this compound. This document details experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding.

The Emergence of Succinates in Scientific Inquiry

The journey to understanding this compound begins with its constituent parts: succinic acid and potassium. Succinic acid, also known as butanedioic acid, was first isolated from amber.[1] For a significant period, it was primarily recognized as a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental process in cellular energy production.[1][[“]] In this cycle, succinate is synthesized from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also a component of the electron transport chain.[1][3][4]

The biological importance of potassium has been recognized since at least 1840, when Justus von Liebig's work highlighted its essential role in plant life, leading to a surge in demand for potassium salts for agricultural applications.[5] The element itself was first isolated in 1807 by Humphry Davy through the electrolysis of potash.[5] The convergence of the study of organic acids and essential minerals paved the way for the investigation of compounds like this compound.

Early Synthesis of this compound

One of the earliest documented syntheses of "succinate of potash" dates back to a publication in the Philosophical Transactions of the Royal Society of London in 1861.[6] The study focused on the synthesis of succinic and pyrotartaric acids and described a method to produce this compound.[6] This early work laid the groundwork for future investigations into the chemical properties and synthesis of succinate salts.

The described method involved the reaction of cyanide of ethylene with a potassium-containing compound, leading to the formation of this compound.[6] This historical synthesis is a testament to the foundational chemical research of the 19th century that enabled the production of a wide range of organic salts.

Modern Synthesis Methodologies

Contemporary production of this compound is predominantly achieved through the neutralization of succinic acid with a potassium base.[3][4] The succinic acid itself can be produced through various methods, both chemical and biological.

Chemical Synthesis of Succinic Acid

Several industrial methods exist for the chemical synthesis of succinic acid:

-

Oxidation of Paraffin Wax: This process involves the deep oxidation of paraffin wax to produce a mixture of carboxylic acids, from which succinic acid is then separated.[7][8]

-

Hydrogenation of Maleic Anhydride or Fumaric Acid: In this method, maleic anhydride or fumaric acid is hydrogenated in the presence of a catalyst, such as nickel or a noble metal, at temperatures around 130-140°C to yield succinic acid.[7][8][9]

-

Electrolytic Oxidation: Succinic acid can be produced by the electrolysis of phthalic anhydride in a solution of sulfuric acid and water.[7][8] Another electrolytic method involves the reduction of maleic acid.[10]

Microbial Fermentation of Succinic Acid

In recent years, microbial fermentation has emerged as a more sustainable and cost-effective method for producing succinic acid.[7][8] This bio-based approach utilizes renewable resources like carbohydrates and microorganisms that are genetically engineered to enhance succinate production.[9][11] This method avoids the use of petrochemical feedstocks and reduces the environmental impact of the synthesis process.[7]

Synthesis of this compound

The final step in producing this compound involves a straightforward neutralization reaction. The most common methods include:

-

Reaction with Potassium Hydroxide: Succinic acid is dissolved in water, and potassium hydroxide is gradually added to neutralize the acid, forming this compound.[3][4]

-

Reaction with Potassium Carbonate: An alternative method involves reacting succinic acid with potassium carbonate.[4][12]

Following the reaction, this compound is typically isolated and purified through crystallization and drying.[4][13]

Experimental Protocols for this compound Synthesis

Below are detailed experimental protocols for the synthesis of this compound based on established methods.

Synthesis via Neutralization of Succinic Acid with Potassium Hydroxide

This protocol is adapted from a patented method for preparing this compound.[13]

Materials:

-

Succinic acid

-

Potassium hydroxide

-

Redistilled water

-

Absolute methanol

Procedure:

-

Prepare a succinic acid solution by dissolving a specific molar amount of succinic acid in redistilled water.

-

Separately, prepare a potassium hydroxide solution by dissolving a 2:1 molar ratio of potassium hydroxide to succinic acid in redistilled water.

-

Slowly add the potassium hydroxide solution to the succinic acid solution while stirring.

-

Add an appropriate amount of absolute methanol to the mixture.

-

Heat the solution under reflux with continuous stirring for 10-12 hours.

-

After the reaction is complete, cool the solution.

-

Collect the crude product by suction filtration.

-

Wash the crude product with absolute methanol.

-

Purify the product by performing three recrystallizations.

-

Dry the final product in an oven.

Synthesis via Reaction of Succinic Acid with Potassium Carbonate

This method is a common alternative for the synthesis of this compound.[12]

Materials:

-

Succinic acid

-

Potassium carbonate

-

Deionized water

Procedure:

-

Dissolve succinic acid in deionized water.

-

Slowly add potassium carbonate to the succinic acid solution in a 1:2 molar ratio of succinic acid to potassium carbonate. The reaction will produce carbon dioxide gas.

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

The resulting solution contains this compound.

-

The product can be isolated by evaporation of the water followed by crystallization.

Quantitative Analysis of Synthesis Reactions

The following table summarizes the quantitative parameters for the synthesis of this compound as described in the provided protocols.

| Parameter | Synthesis with Potassium Hydroxide[13] | Synthesis with Potassium Carbonate[12] |

| Molar Ratio (Succinic Acid:Base) | 1:2 | 1:2 |

| Solvent | Redistilled water and absolute methanol | Deionized water |

| Reaction Time | 10-12 hours (heating reflux) | Not specified (until effervescence ceases) |

| Purification Method | Recrystallization | Crystallization |

| Reported Yield | Not explicitly stated | Not explicitly stated |

The Role of Succinate in Cellular Signaling

Beyond its role in metabolism, succinate has been identified as a critical signaling molecule, particularly in the context of inflammation and cancer.[[“]][14][15] Succinate exerts its signaling effects through both extracellular and intracellular mechanisms.

Extracellular Signaling via SUCNR1 (GPR91)

Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[1][15][16] This receptor is expressed on a variety of cell types, including immune cells, and its activation can trigger pro-inflammatory responses.[15] The signaling cascade initiated by SUCNR1 activation involves Gq and Gi proteins, leading to downstream effects such as the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK) cascades, and the mobilization of calcium.[15]

Intracellular Signaling

Inside the cell, an accumulation of succinate can lead to the inhibition of prolyl hydroxylase (PHD) enzymes.[15] This inhibition stabilizes the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of genes involved in inflammatory responses.[1][15] Additionally, succinate can induce the production of reactive oxygen species (ROS) through reverse electron transport in the mitochondria, which can further contribute to the stabilization of HIF-1α.[15]

Experimental Workflow: From Synthesis to Analysis

A typical experimental workflow for the synthesis and analysis of this compound involves several key stages, from the initial reaction to the final characterization of the product.

This workflow begins with the synthesis of this compound through the reaction of succinic acid with a potassium base. The resulting crude product is then subjected to a series of purification steps, including filtration, crystallization, and drying, to obtain a pure sample. Finally, the purified this compound is analyzed using various techniques to confirm its identity, structure, and purity.

Conclusion

The study of this compound has evolved from its early synthesis in the 19th century to its production via modern, sustainable methods. The recognition of succinate as a key signaling molecule has opened up new avenues of research, particularly in the fields of immunology and oncology. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of this compound, offering valuable information for researchers and professionals in the life sciences. The detailed protocols and visual representations of pathways and workflows aim to facilitate a deeper understanding and further investigation into this multifaceted compound.

References

- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. benchchem.com [benchchem.com]

- 4. This compound (676-47-1) for sale [vulcanchem.com]

- 5. Potassium - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. snowhitechem.com [snowhitechem.com]

- 8. Uses and Preparation of Succinic acid_Chemicalbook [chemicalbook.com]

- 9. Biological routes to itaconic and succinic acids [degruyterbrill.com]

- 10. RU2135458C1 - Method of synthesis of succinic acid - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. biosynce.com [biosynce.com]

- 13. CN105601503A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 14. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of Potassium Succinate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium succinate, the potassium salt of succinic acid, is a compound of interest in various fields, including materials science and pharmaceuticals. Succinic acid itself is a key intermediate in the citric acid cycle, making its salts relevant to biological processes. Predicting the physicochemical properties of such compounds before extensive experimental synthesis and characterization can significantly accelerate research and development. This technical guide explores the application of theoretical and computational methods, primarily Density Functional Theory (DFT), to predict the structural, vibrational, thermodynamic, and spectroscopic properties of this compound. These calculated values are compared with available experimental data to establish the accuracy and utility of computational modeling.

Theoretical and Computational Framework

The foundation of modern computational chemistry for predicting molecular properties lies in quantum mechanics. Density Functional Theory (DFT) is a robust method that balances computational cost and accuracy, making it ideal for studying systems like this compound.[1][2][3]

Core Principles of DFT: DFT calculations determine the electronic structure of a molecule by modeling its electron density.[4] Key to the accuracy of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For organic molecules and carboxylates, hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) have shown high accuracy in predicting vibrational and thermodynamic properties.[1][5] These calculations are performed with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals.[1][6]

The typical computational process involves:

-

Geometry Optimization: The initial molecular structure is computationally relaxed to find its lowest energy conformation. This predicts bond lengths, bond angles, and crystal lattice parameters.

-

Frequency Calculation: Performed on the optimized geometry, this step calculates the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra.[7][8] These calculations also yield zero-point vibrational energy and thermal energy corrections used for determining thermodynamic properties.[1]

-

Property Calculation: Using the optimized geometry and electronic structure, other properties like NMR chemical shifts, molecular electrostatic potential, and solvation energies can be computed.

Calculated Properties vs. Experimental Data

The synergy between theoretical prediction and experimental validation is crucial. This section compares the theoretically derived properties of this compound with established experimental values.

Molecular and Crystal Structure

Experimental determination of crystal structure is typically achieved through single-crystal X-ray diffraction (XRD). For this compound trihydrate (C₄H₄O₄K₂ · 3H₂O), XRD studies have revealed a detailed three-dimensional atomic arrangement.[9] DFT calculations can be used to model this crystal lattice and predict its parameters. The accuracy of these predictions validates the chosen computational model.

Table 1: Comparison of Experimental and Theoretical Crystal Structure Parameters for this compound Trihydrate

| Property | Experimental Value[9] | Theoretical Target (via DFT) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| Lattice Parameter a (Å) | 15.695 | Calculation Dependent |

| Lattice Parameter b (Å) | 7.592 | Calculation Dependent |

| Lattice Parameter c (Å) | 8.508 | Calculation Dependent |

| Unit Cell Volume (ų) | 1013.8 | Calculation Dependent |

| Molecular Weight ( g/mol ) | 248.315 | 248.31 |

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. DFT calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.[6] The succinate anion (C₄H₄O₄²⁻) has characteristic vibrations from its carboxylate (COO⁻) and methylene (CH₂) groups.

Table 2: Key Vibrational Frequencies for Succinate Anion (Experimental vs. Theoretical)

| Vibrational Mode | Experimental Range (cm⁻¹)[10][11][12] | Typical Calculated Range (cm⁻¹) | Description |

| ν_as(COO⁻) | 1550 - 1570 | Calculation Dependent | Antisymmetric Carboxylate Stretch |

| ν_s(COO⁻) | 1410 - 1420 | Calculation Dependent | Symmetric Carboxylate Stretch |

| δ(CH₂) Scissoring | ~1415 | Calculation Dependent | Methylene Group Scissoring Bend |

| ν(C-C) | 1050 - 1170 | Calculation Dependent | Carbon-Carbon Stretch |

| ν(C-O) | ~1300 | Calculation Dependent | Carbon-Oxygen Stretch |

| δ(COO⁻) | 650 - 750 | Calculation Dependent | Carboxylate Group Bending |

Note: Theoretical frequencies are often systematically overestimated and scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms. Theoretical protocols can accurately predict ¹³C and ¹H chemical shifts, which is invaluable for structure elucidation.[13] The prediction involves calculating the magnetic shielding tensors for each nucleus within the molecule.

Table 3: Predicted NMR Chemical Shifts for Succinate Anion

| Nucleus | Predicted Chemical Shift (δ, ppm) Range | Notes |

| ¹³C (Carboxyl) | 175 - 185 | The electronegative oxygen atoms deshield the carboxyl carbon, resulting in a downfield shift. |

| ¹³C (Methylene) | 30 - 40 | Typical range for sp³ hybridized carbons adjacent to a carbonyl group. |

| ¹H (Methylene) | 2.2 - 2.7 | Protons on carbons alpha to a carboxylate group. |

Thermodynamic Properties and Thermal Stability

From the calculated vibrational frequencies, key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[14][15] These values are crucial for understanding the stability and reactivity of the compound. Experimental techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide data on thermal stability. For instance, the related compound this compound-succinic acid is reported to be thermally stable up to 174 °C.[16]

Table 4: Thermodynamic and Thermal Properties

| Property | Theoretical (Calculated from Frequencies) | Experimental (from TGA/DTA) |

| Enthalpy of Formation | Calculation Dependent | Data not available |

| Standard Entropy | Calculation Dependent | Data not available |

| Gibbs Free Energy | Calculation Dependent | Data not available |

| Thermal Stability | N/A | Stable up to 174°C (for KSSA)[16] |

Mandatory Visualizations

Logical Relationship of DFT Calculations

The following diagram illustrates how Density Functional Theory is applied to predict various properties of this compound.

Caption: Logical flow from molecular input to predicted properties via DFT.

Integrated Experimental and Computational Workflow

This diagram outlines a comprehensive workflow that combines theoretical calculations with experimental validation for a thorough characterization of this compound.

Caption: Workflow integrating synthesis, experimental analysis, and computation.

Experimental Protocols

Detailed experimental work is required to validate the theoretical predictions. Below are protocols for key analytical techniques.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[17][18]

-

Crystal Selection: A high-quality single crystal (typically < 0.25 mm, transparent, no visible cracks) is selected under a microscope.[19]

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. It is cooled (e.g., to 100 K) to reduce thermal vibrations and exposed to a monochromatic X-ray beam.

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[17]

-

Structure Solution: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell.

-

Refinement: An atomic model is fitted to the electron density map and refined to yield precise atomic coordinates, bond lengths, and bond angles.[9]

Protocol 2: FT-IR and FT-Raman Spectroscopy

These methods probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.[16][20]

-

Sample Preparation:

-